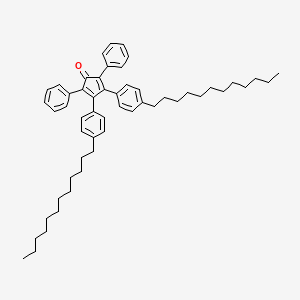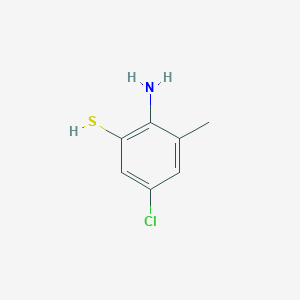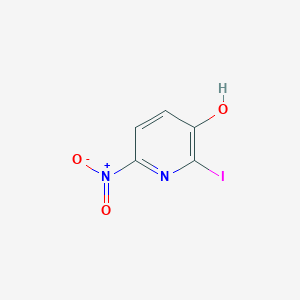
2-Iodo-6-nitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-nitropyridin-3-ol is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of an iodine atom at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-nitropyridin-3-ol typically involves the nitration of pyridine derivatives followed by iodination. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent iodination at the 2-position can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium catalysts).
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., CrO₃), solvents (e.g., acetic acid).
Major Products:
Substitution: 2-Amino-6-nitropyridin-3-ol, 2-Thio-6-nitropyridin-3-ol.
Reduction: 2-Iodo-6-aminopyridin-3-ol.
Oxidation: 2-Iodo-6-nitropyridin-3-one.
Scientific Research Applications
2-Iodo-6-nitropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitropyridin-3-ol and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the iodine and hydroxyl groups, resulting in different reactivity and applications.
2-Iodo-3-nitropyridine:
6-Nitro-2-pyridinol: Lacks the iodine atom, leading to variations in its reactivity and biological activity.
Uniqueness: 2-Iodo-6-nitropyridin-3-ol is unique due to the combination of the iodine, nitro, and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C5H3IN2O3 |
|---|---|
Molecular Weight |
265.99 g/mol |
IUPAC Name |
2-iodo-6-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3IN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H |
InChI Key |
GHSKQBWFCOCKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


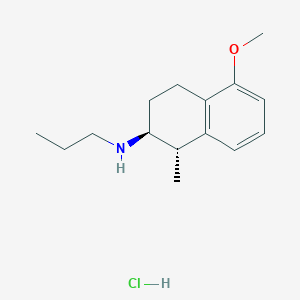

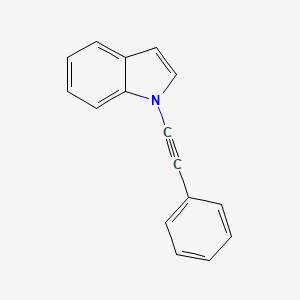
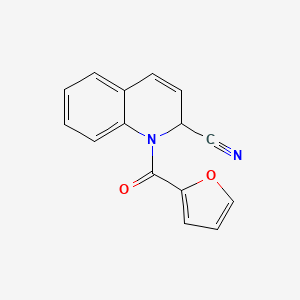
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
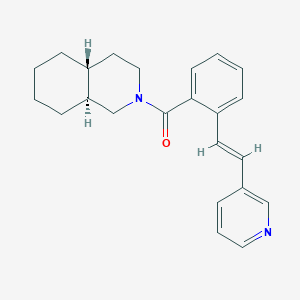
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
